

Application Notes and Protocols: 2-(Trifluoromethyl)thiazole-5-carbaldehyde in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)thiazole-5-carbaldehyde

Cat. No.: B3024395

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Introduction: The Strategic Value of a Fluorinated Heterocycle

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and heterocyclic scaffolds into drug candidates is a cornerstone of molecular design. **2-(Trifluoromethyl)thiazole-5-carbaldehyde** stands as a particularly valuable building block at the intersection of these two strategies. The trifluoromethyl (-CF₃) group, a powerful electron-withdrawing moiety, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.^{[1][2]} The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a common feature in numerous biologically active compounds, including anti-inflammatory, antibacterial, and anticancer agents.^{[3][4]}

This guide provides an in-depth exploration of the applications of **2-(Trifluoromethyl)thiazole-5-carbaldehyde** in medicinal chemistry. We will delve into its reactivity as a synthetic intermediate and provide detailed, field-proven protocols for its derivatization. Furthermore, we will present a practical application in the context of designing potential kinase inhibitors, a prominent class of therapeutic agents.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

Property	Value	Reference
CAS Number	903130-38-1	[5]
Molecular Formula	C ₅ H ₂ F ₃ NOS	[1]
Molecular Weight	181.14 g/mol	[1]
Appearance	Liquid	[6]
Boiling Point	154.7 ± 40.0 °C at 760 mmHg	[6]
Storage	2-8°C, under inert gas, sealed away from moisture	[1][6]

The aldehyde functionality makes this compound susceptible to oxidation and other side reactions. Therefore, proper storage under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures is crucial to maintain its purity and reactivity.

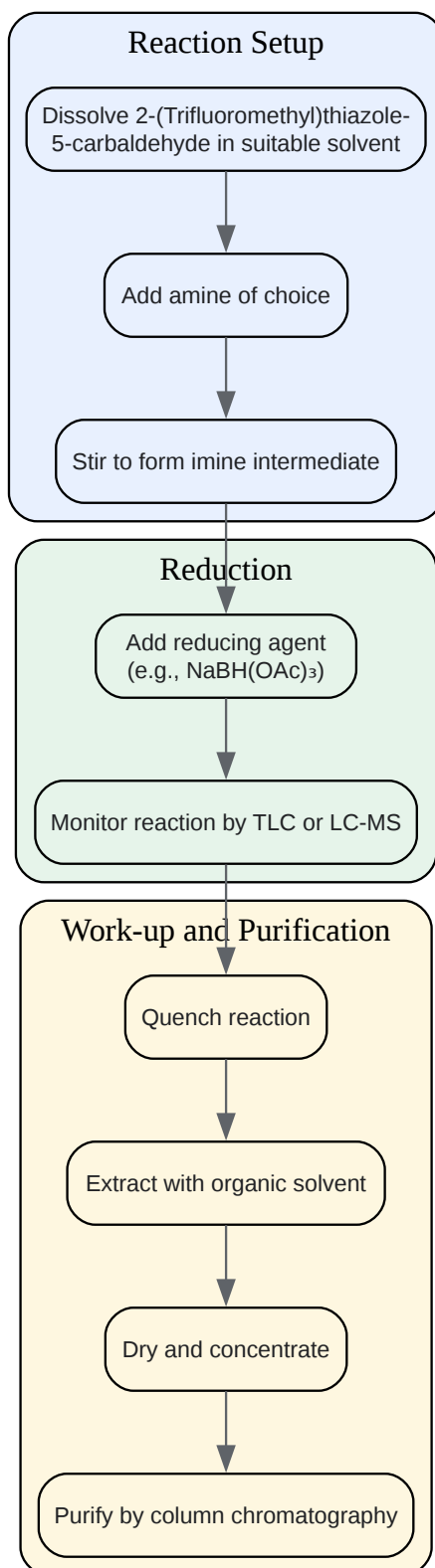
Core Synthetic Transformations: Gateway to Molecular Diversity

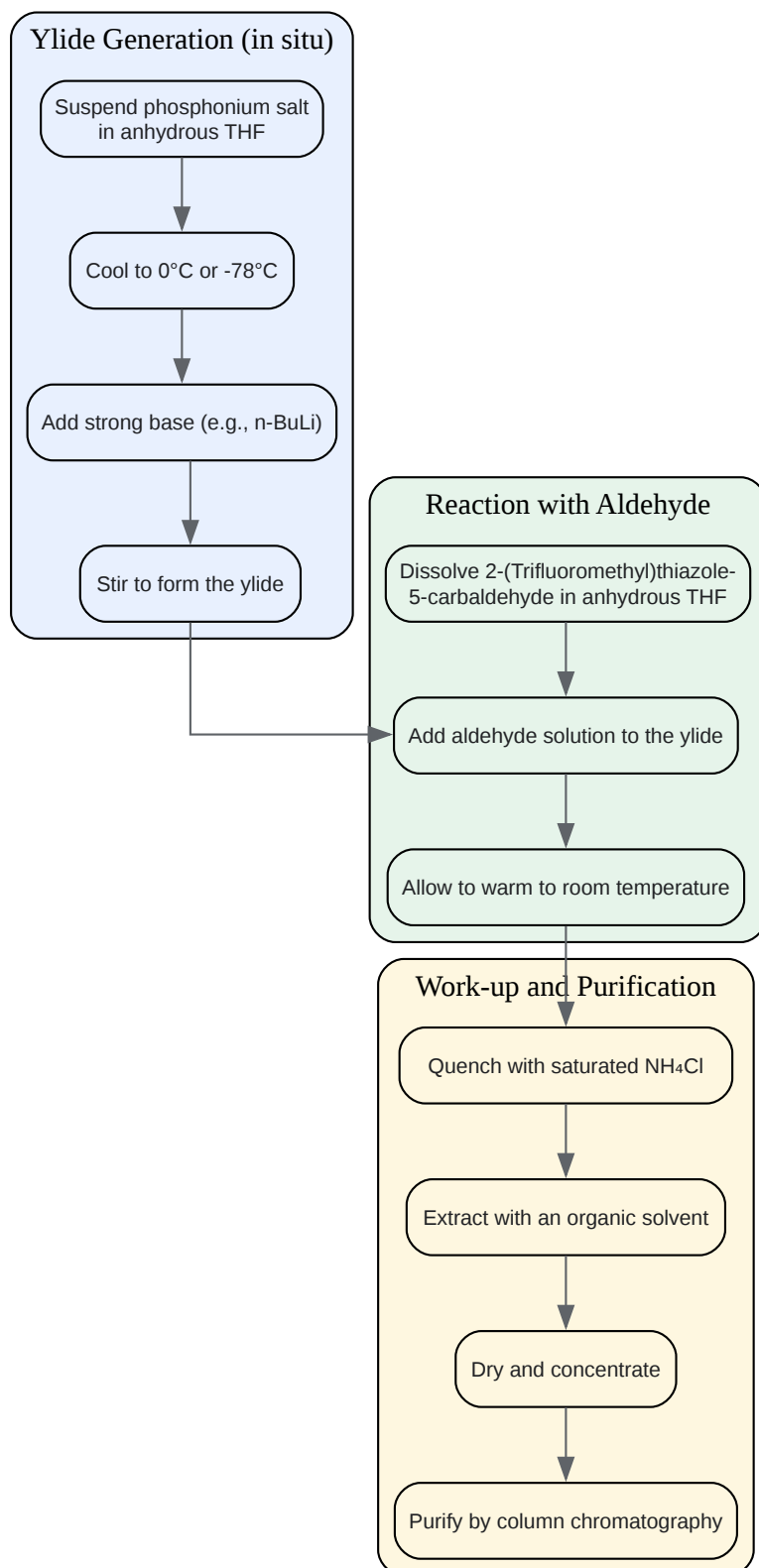
The aldehyde group of **2-(Trifluoromethyl)thiazole-5-carbaldehyde** is a versatile handle for a wide array of chemical transformations. Below are detailed protocols for two of the most fundamental and widely used reactions in medicinal chemistry: reductive amination and the Wittig reaction.

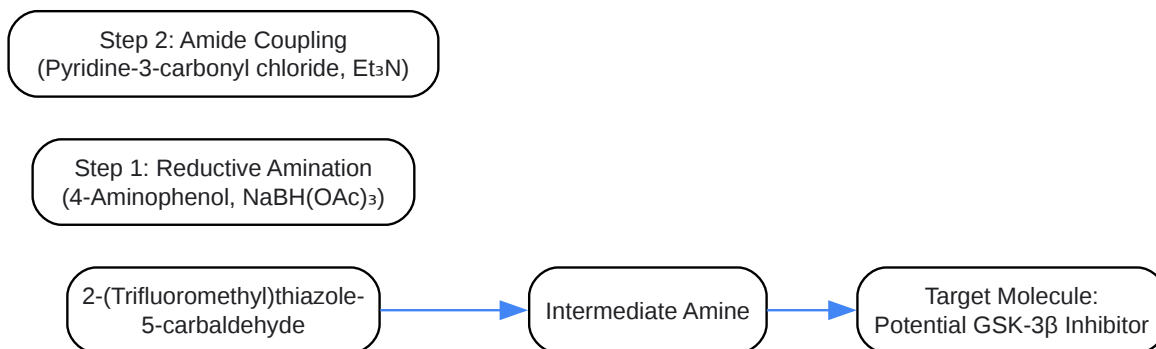
Application Note 1: Reductive Amination for the Synthesis of Novel Amine Scaffolds

Reductive amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of secondary and tertiary amines.[7] This reaction is a cornerstone of library synthesis in drug discovery, allowing for the rapid generation of analogs with diverse substitution patterns on the amine nitrogen. The trifluoromethylthiazole moiety, when coupled

with a variety of amines, can lead to novel scaffolds for screening against various biological targets.







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